molecular formula C15H17N3O4 B5801714 N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-4-propan-2-yloxybenzamide

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-4-propan-2-yloxybenzamide

Cat. No.: B5801714
M. Wt: 303.31 g/mol
InChI Key: BPKMUMZRTNOAFV-UHFFFAOYSA-N
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Description

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-4-propan-2-yloxybenzamide is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group and a benzamide moiety linked through a propan-2-yloxy group

Properties

IUPAC Name

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-8(2)22-11-6-4-10(5-7-11)13(19)17-12-9(3)16-15(21)18-14(12)20/h4-8H,1-3H3,(H,17,19)(H2,16,18,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKMUMZRTNOAFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=O)N1)NC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24784355
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-4-propan-2-yloxybenzamide typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through the condensation of appropriate precursors such as urea and β-ketoesters under acidic or basic conditions.

    Substitution Reactions: The methyl group is introduced at the 6-position of the pyrimidine ring using methylating agents like methyl iodide in the presence of a base.

    Coupling with Benzamide: The final step involves the coupling of the pyrimidine derivative with 4-propan-2-yloxybenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-4-propan-2-yloxybenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-4-propan-2-yloxybenzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-4-propan-2-yloxybenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(2,4-dioxo-1H-pyrimidin-6-yl)acetate: Similar pyrimidine derivative with different substituents.

    N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)formamide: Another pyrimidine derivative with a formamide group.

Uniqueness

N-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-4-propan-2-yloxybenzamide is unique due to its specific substitution pattern and the presence of the propan-2-yloxybenzamide moiety, which imparts distinct chemical and biological properties compared to other similar compounds.

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